molecular formula C12H17NO B12668958 N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine CAS No. 55236-22-1

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine

Cat. No.: B12668958
CAS No.: 55236-22-1
M. Wt: 191.27 g/mol
InChI Key: OWODXMXBMHAMRY-UHFFFAOYSA-N
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Description

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an ethyl group and a m-tolylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine typically involves the reaction of m-tolylamine with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate chlorohydrin, which undergoes intramolecular cyclization to form the epoxypropyl group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Often conducted in an aqueous or organic solvent

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent product quality and yield

    Catalysts: Use of phase transfer catalysts to enhance reaction rates

    Purification: Techniques such as distillation and recrystallization to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening: The epoxy group is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reaction Conditions: Mild to moderate temperatures, often in the presence of a catalyst

Major Products

    Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thioethers, and ethers are formed.

    Oxidized Products: Alcohols, ketones, and carboxylic acids

Scientific Research Applications

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine involves the reactivity of the epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, as it can modify proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include:

    Protein Modification: Covalent attachment to amino acid residues

    DNA Interaction: Potential to form adducts with nucleotides

    Signal Transduction Pathways: Modulation of cellular signaling through covalent modification of signaling proteins

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Epoxypropyl)diphenylamine
  • N-(2,3-Epoxypropyl)carbazole
  • N-(2,3-Epoxypropyl)phthalimide

Uniqueness

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is unique due to its specific structural features, including the combination of an epoxy group with an ethyl and m-tolylamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

55236-22-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-3-methyl-N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C12H17NO/c1-3-13(8-12-9-14-12)11-6-4-5-10(2)7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

OWODXMXBMHAMRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CO1)C2=CC=CC(=C2)C

Origin of Product

United States

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